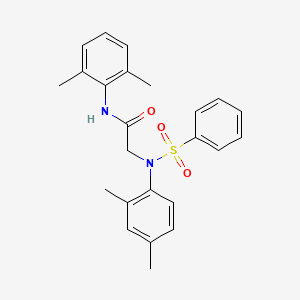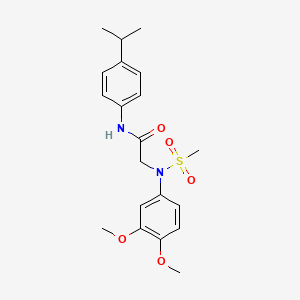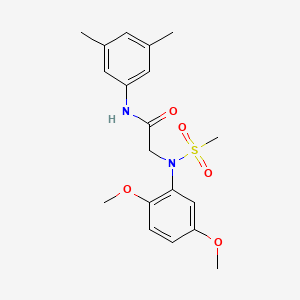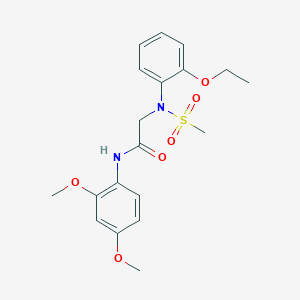![molecular formula C18H19F3N2O3S B3566841 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3566841.png)
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
概要
説明
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound. Compounds of this nature are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. Common steps may include:
Formation of the aniline derivative: This could involve the sulfonylation of 2,6-dimethylaniline with a sulfonyl chloride in the presence of a base.
Acylation reaction: The aniline derivative is then reacted with an acylating agent, such as an acyl chloride or anhydride, to form the acetamide structure.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the sulfonyl group.
Reduction: Reduction reactions could target the sulfonyl group or the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study enzyme interactions, protein binding, or as a potential drug candidate.
Medicine
In medicinal chemistry, it could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, it might be used in the synthesis of polymers, dyes, or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering biochemical pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
類似化合物との比較
Similar Compounds
- 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-phenylacetamide
- 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
The presence of the trifluoromethyl group in 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds without this group.
特性
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-12-6-4-7-13(2)17(12)23(27(3,25)26)11-16(24)22-15-9-5-8-14(10-15)18(19,20)21/h4-10H,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQZPEHMCSCFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


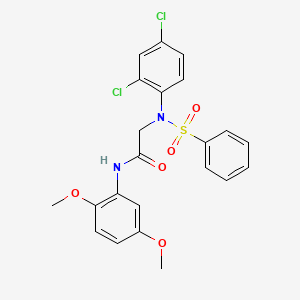
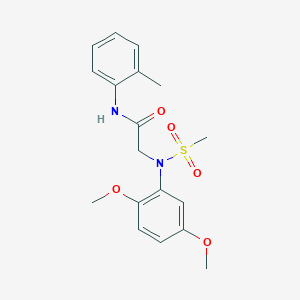
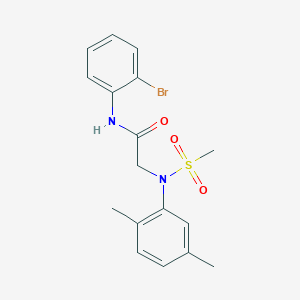
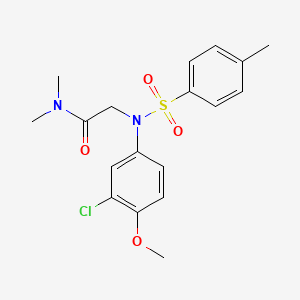
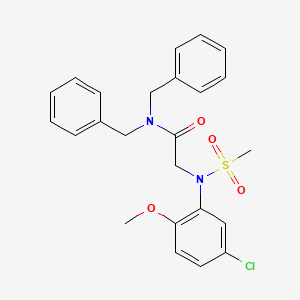
![2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-cyclopentylacetamide](/img/structure/B3566808.png)

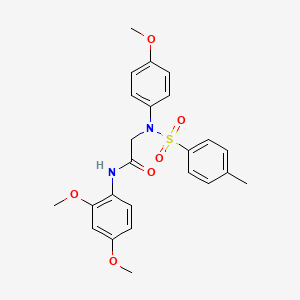
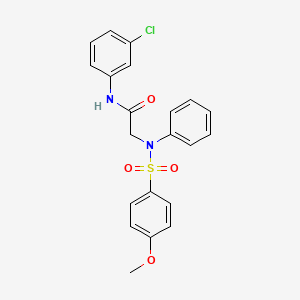
![2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3566848.png)
